2-(Isoxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoxazol-4-yl)benzenesulfonamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 2-(Isoxazol-4-yl)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions . Industrial production methods often involve the use of halosulfonic acid in the presence of trifluoroacetic acid to produce a halosulfonated product, which is then further reacted to form the desired compound .
Chemical Reactions Analysis
2-(Isoxazol-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone in a water medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where different substituents can be introduced onto the isoxazole ring.
Common reagents and conditions used in these reactions include trifluoroacetic acid, sodium methoxide, and various metal catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Isoxazol-4-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Isoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) by binding to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and anxiety.
Comparison with Similar Compounds
2-(Isoxazol-4-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds exhibit antifungal activities.
Benzo[d]isoxazol derivatives:
The uniqueness of this compound lies in its specific structure and the wide range of biological activities it exhibits, making it a valuable compound for various scientific research and therapeutic applications.
Properties
CAS No. |
87488-72-0 |
---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-(1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-8(9)7-5-11-14-6-7/h1-6H,(H2,10,12,13) |
InChI Key |
BOKUUSMOZHBZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.